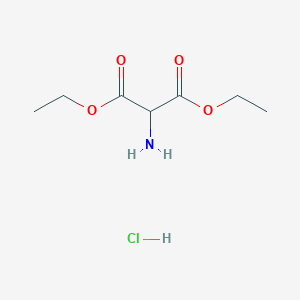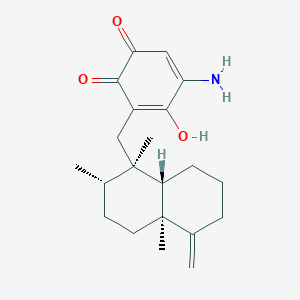
トリメチルアルシン
説明
Synthesis Analysis
The synthesis of trimethylarsine can be achieved through various chemical reactions. A notable method involves the reaction of trimethylaluminum with secondary arsines, leading to the formation of compounds with Al-As six-membered-ring structures. These reactions have been characterized by single-crystal X-ray crystallography, providing insights into their molecular structures (Cooke et al., 1996). Additionally, a highly efficient and environmentally safe procedure for the preparation of trimethylarsine has been developed, utilizing mechanochemical activation to achieve quantitative yields from As2O3 and AIMe3 (Gavrilenko et al., 1996).
Molecular Structure Analysis
The molecular structure of trimethylarsine has been elucidated through various analytical techniques. For instance, the structural analysis of trimethyl and triphenyltin esters has provided insights into their molecular configurations, highlighting the complexity and diversity of organoarsenic compounds (Tzimopoulos et al., 2009).
Chemical Reactions and Properties
Trimethylarsine undergoes interesting chemical reactions, including its reduction to trimethylarsine by thiols, which serves as a model for the biological reduction of arsenicals. This reduction process is significant for understanding the methylation and detoxification of arsenic in biological systems (Cullen et al., 1984).
Physical Properties Analysis
The study of trimethylarsine's physical properties reveals its behavior in different conditions. For example, the gas-phase ion-molecule reactions of trimethylarsine have been investigated, determining reaction pathways, rate constants, and product distributions, which are crucial for understanding its reactivity and stability (Hodges & Beauchamp, 1975).
Chemical Properties Analysis
The chemical properties of trimethylarsine, including its basicity and reactivity in ion-molecule reactions, have been thoroughly studied. These studies provide a deep understanding of its interactions and the mechanisms underlying its reactions, which is essential for its application in synthesis and material science (Hodges & Beauchamp, 1975).
科学的研究の応用
ヒ素のバイオレメディエーション
トリメチルアルシンは、ヒ素のバイオレメディエーションにおいて重要な役割を果たします。 微生物は、一連の逐次的なステップを通じてヒ酸をトリメチルアルシンに変換することができます . このプロセスは、S-アデノシルメチオニンメチルトランスフェラーゼ(SAM)と呼ばれる酵素メチル供与体によって仲介されます . 生成されたトリメチルアルシンは毒性が低く、環境から除去することができます .
土壌におけるヒ素のメチル化
土壌における微生物によるヒ素のメチル化は、トリメチルアルシンのもう1つの重要な応用です。 植物におけるメチル化されたヒ素の吸収は、土壌における微生物によるヒ素のメチル化の影響を受けます . トリメチルアルシンなどのメチル化されたヒ素の揮発性を高めることは、環境におけるヒ素の移動性と毒性の緩和策となり得ます .
遺伝毒性効果の研究
トリメチルアルシンは、遺伝毒性効果の研究に使用されます。 例えば、トリメチルアルシンを含む3価のメチル化ヒ素は、強い遺伝毒性効果を持つことがわかっています .
ヒ素の揮発
トリメチルアルシンは、ヒ素の揮発に関与しています。 細菌中のメチル化ヒ素は揮発性となり、トリメチルアルシン酸化物の形で細胞から拡散します . このプロセスは、高度に多様なヒ素メチルトランスフェラーゼ(ArsM)酵素によって仲介されます .
ヒ素毒性の研究
トリメチルアルシンは、ヒ素毒性の研究に使用されます。 ヒ素のメチル化形態であるトリメチルアルシンは、研究者にとって、ヒ素の毒性とそのヒトの健康への影響を理解する上で役立ちます .
ヒ素耐性微生物と植物の開発
トリメチルアルシンの研究は、ヒ素耐性微生物と植物の開発に役立ちます。 トリメチルアルシンの生成を含むヒ素メチル化のメカニズムを理解することで、よりヒ素耐性のある微生物と植物の開発のための有用な出発点を得ることができます
作用機序
Target of Action
Trimethylarsine, also known as TMAs, is an organic derivative of arsine . It primarily targets the cellular machinery involved in arsenic metabolism . This includes a wide range of microorganisms (bacteria, archaea, fungi, protists), plants, animals, and humans . It has also been found to interact with actin, a protein involved in various types of cell motility .
Mode of Action
Trimethylarsine interacts with its targets by undergoing a series of biochemical transformations. It is almost non-toxic at moderate concentrations and can be volatilized . The compound’s interaction with its targets leads to changes in the cellular environment, influencing the organism’s ability to survive in arsenic-contaminated sites .
Biochemical Pathways
Trimethylarsine is involved in the biogeochemical cycle of arsenic . It is the volatile byproduct of microbial action on inorganic forms of arsenic, which are naturally occurring in rocks and soils . The biomethylation process of arsenic to trimethylarsine is a key part of this cycle . This process involves the arsenic methyltransferase (ArsM) enzyme, which catalyzes the methylation of arsenic .
Pharmacokinetics
It is known that trimethylarsine is slightly soluble in water and more soluble in organic solvents . This suggests that its bioavailability may be influenced by the presence of organic matter and the pH of the environment.
Result of Action
The result of trimethylarsine’s action is the transformation of inorganic arsenic into a volatile form that can be expelled from the cell . This process helps organisms survive in arsenic-contaminated environments . .
Safety and Hazards
Trimethylarsine is potentially hazardous . It is flammable, with a flash point of −25 °C . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause genetic defects and may cause cancer . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
将来の方向性
The toxicity of the different chemical forms of As on microorganisms, as well as their mechanisms of resistance to this metalloid, should serve to understand the role of microbes in the biogenic cycles that are intimately involved in the recycling of As and its application in bioremediation . Enhancing the volatilization of methylated arsenic is a potential mitigation point for arsenic mobility and toxicity in the environment . Future research directions include the theoretical reference for the control and remediation of arsenic methylation .
特性
IUPAC Name |
trimethylarsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9As/c1-4(2)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDIUWINAKAPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9As | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073203 | |
| Record name | Arsine, trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Trimethylarsine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
593-88-4 | |
| Record name | Trimethylarsine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylarsine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsine, trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Arsine, trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylarsine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLARSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ83UQ8A1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Trimethylarsine is a potent genotoxin in vitro, damaging supercoiled DNA. Notably, it has been shown to be approximately 100 times more potent than dimethylarsinous acid, another genotoxic arsenical. []
A: While the exact mechanism remains unclear, it is suggested that the reaction products of trimethylarsine with molecular oxygen may be responsible for its mutagenic activity. [] This highlights the potential role of oxidative stress in trimethylarsine-induced DNA damage.
ANone: The molecular formula of trimethylarsine is (CH3)3As, and its molecular weight is 120.06 g/mol.
A: Yes, infrared, Raman, and nuclear quadrupole resonance (NQR) spectroscopic studies have been conducted on copper(I) complexes of trimethylarsine sulfide [(Me3AsS)CuX]n (where X = Cl, Br, I). These studies provide insights into the structure and bonding characteristics of these complexes, suggesting the influence of 3d-4s orbital mixing on copper NQR properties. []
A: Trimethylarsine has an atmospheric half-life of approximately 2 days at 20°C under simulated daytime conditions. Its stability is significantly reduced in the presence of sunlight, suggesting it is primarily dispersed during nighttime hours. []
A: While the provided literature does not delve into detailed computational studies on trimethylarsine, it highlights the use of thermodynamic equilibrium models to understand the behavior of trimethylarsine in the context of MOCVD. These models help predict the equilibrium state of the TMGa-TMAs-H2 system and analyze the potential for carbon incorporation into semiconductor materials. []
ANone: The provided literature primarily focuses on trimethylarsine itself and does not delve into SAR studies involving its structural modifications.
A: Trimethylarsine is a volatile compound. While specific formulation strategies are not discussed, its oxidative trapping using hydrogen peroxide is highlighted as a method for capturing and analyzing the compound. This method allows for the conversion of trimethylarsine to the more stable trimethylarsine oxide, which can be subsequently analyzed using chromatographic techniques. []
ANone: The provided research focuses on the environmental and biological aspects of trimethylarsine, primarily exploring its formation, metabolism, and toxicity. As such, detailed information regarding its use as a therapeutic agent, including PK/PD, efficacy, resistance mechanisms, and targeted drug delivery, is not covered in these studies.
ANone: Various analytical techniques are used to study trimethylarsine and its metabolites, including:
- Hydride generation-gas chromatography-atomic absorption spectrometry (HG-GC-AAS): This technique is widely used for the separation and identification of arsenic species, including trimethylarsine oxide, in microbial cultures and environmental samples. [, ]
- High-performance liquid chromatography-inductively coupled plasma mass spectrometry (HPLC-ICP-MS): This technique provides sensitive and element-specific detection of arsenic species, enabling the analysis of trimethylarsine oxide and other arsenicals in biological and environmental samples. [, , , , , , , , , , ]
- Electrospray ionization tandem mass spectrometry (ESI-MS/MS): This technique is valuable for identifying and characterizing arsenic species based on their mass-to-charge ratios and fragmentation patterns. []
- Thin-layer chromatography (TLC): TLC serves as a complementary technique for separating and identifying arsenic species, including trimethylarsine oxide, in biological samples. []
- Quadrupole mass spectrometry: This technique allows for the real-time monitoring of trimethylarsine and its decomposition products in gas-phase reactions, providing insights into reaction mechanisms and kinetics. []
- Gas chromatography-mass spectrometry (GC-MS): This technique enables the separation and identification of volatile arsenic species, such as trimethylarsine and dimethylarsine, in microbial cultures. []
A: Trimethylarsine plays a role in the biogeochemical cycling of arsenic. It is produced by various microorganisms and potentially contributes to the atmospheric transport of arsenic. [, ] Its degradation in the atmosphere, primarily through photochemical reactions, leads to the formation of oxidized arsenic species that can deposit onto terrestrial and aquatic ecosystems. []
A: Yes, certain microorganisms can degrade trimethylarsine. For example, some sedimentary microorganisms can degrade trimethylarsine oxide to inorganic arsenic species. This process highlights the complexity of arsenic transformation in the environment and the role of microorganisms in influencing its fate and transport. []
A: While pinpoint sources are still under investigation, biovolatilization of arsenic by microorganisms in various environmental compartments, including soils, sediments, and water bodies, is suggested as a major source of trimethylarsine in the atmosphere. This process is thought to be influenced by factors such as arsenic speciation, microbial community composition, and environmental conditions (e.g., temperature, pH, redox potential). [, ]
ANone: The provided literature primarily focuses on trimethylarsine's environmental behavior and biological interactions, with limited information on these specific aspects.
ANone: Recycling and waste management strategies for trimethylarsine are not discussed in the provided research articles. Given its toxicity and potential for environmental contamination, appropriate waste management practices, such as controlled incineration or chemical treatment, are crucial to minimize its release.
A: The research highlights the importance of interdisciplinary approaches involving microbiology, analytical chemistry, and environmental science to understand the formation, fate, and toxicity of trimethylarsine. The development of sensitive and specific analytical techniques, such as HG-GC-AAS, HPLC-ICP-MS, and ESI-MS/MS, has been crucial for advancing our understanding of arsenic speciation and transformation in biological and environmental systems. [, , ]
A: The historical context of trimethylarsine research can be traced back to the 19th century, when a link was established between arsenical pigments used in wallpaper and cases of illness and death. This connection was attributed to the formation of a toxic, garlic-odored gas, later identified as trimethylarsine, produced by the action of fungi on the arsenic-containing pigments. This discovery highlighted the significance of microbial activity in arsenic transformation and its potential health risks. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




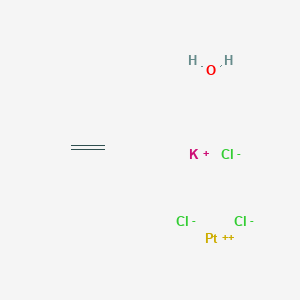
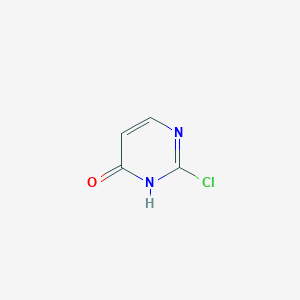
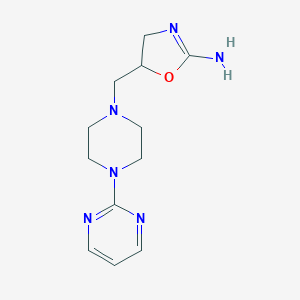
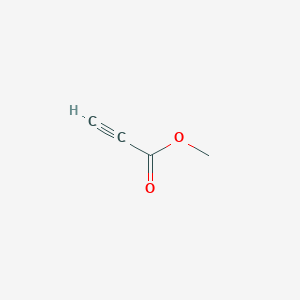
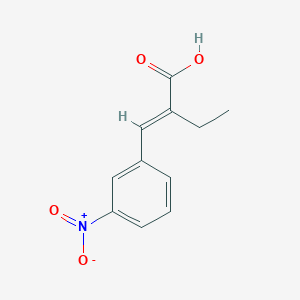
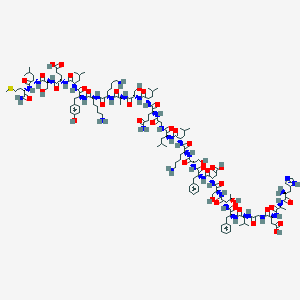
![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)
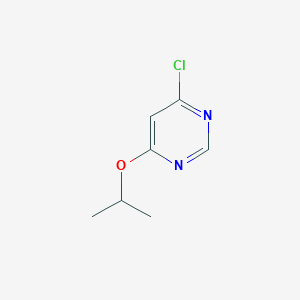

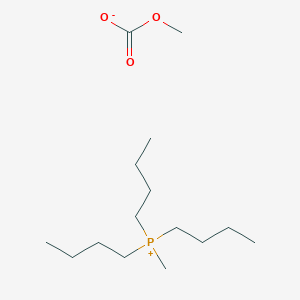
![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)
